5-Chloro-N-(1-cyanocyclobutyl)-N-cyclopropylpyridine-2-carboxamide
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Overview
Description
5-Chloro-N-(1-cyanocyclobutyl)-N-cyclopropylpyridine-2-carboxamide is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a chloro group, a cyanocyclobutyl group, a cyclopropyl group, and a pyridine carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-N-(1-cyanocyclobutyl)-N-cyclopropylpyridine-2-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:
Formation of the cyanocyclobutyl group: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the chloro group: Chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.
Formation of the pyridine carboxamide moiety: This involves the reaction of a pyridine derivative with a suitable amide-forming reagent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-N-(1-cyanocyclobutyl)-N-cyclopropylpyridine-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
5-Chloro-N-(1-cyanocyclobutyl)-N-cyclopropylpyridine-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Chloro-N-(1-cyanocyclobutyl)-N-cyclopropylpyridine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-N-(1-cyanocyclobutyl)-N-cyclopropyl-2-fluorobenzamide
- N-(1-cyanocyclobutyl)-3-nitrobenzamide
Uniqueness
5-Chloro-N-(1-cyanocyclobutyl)-N-cyclopropylpyridine-2-carboxamide is unique due to its specific combination of functional groups and structural features
Properties
IUPAC Name |
5-chloro-N-(1-cyanocyclobutyl)-N-cyclopropylpyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O/c15-10-2-5-12(17-8-10)13(19)18(11-3-4-11)14(9-16)6-1-7-14/h2,5,8,11H,1,3-4,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQEBDADPQFSBDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C#N)N(C2CC2)C(=O)C3=NC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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